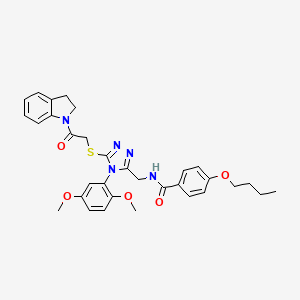
4-butoxy-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H35N5O5S and its molecular weight is 601.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-butoxy-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS No. 309968-26-1) is a complex organic molecule characterized by a diverse structure that includes a triazole ring and various functional groups. Its molecular formula is C32H35N5O5S, with a molecular weight of approximately 601.72 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific detailed studies on its effects have been limited.
Chemical Structure and Properties
The structure of this compound features:
- A butoxy group which may enhance lipophilicity.
- A triazole ring , known for its role in various biological activities including antimicrobial and anticancer properties.
- An indolin moiety , which is often associated with neuroprotective and anticancer effects.
The presence of these groups suggests the potential for diverse biological interactions, making it a candidate for further pharmacological evaluation.
Anticancer Potential
Recent studies on similar compounds with triazole and thioether functionalities indicate that they can exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of thiochromen compounds have shown effectiveness in disrupting metabolic pathways in cancer cells, demonstrating EC50 values below 10 μM against key targets like tryptophan synthase . This suggests that the triazole component in our compound may also play a crucial role in mediating anticancer effects.
The proposed mechanism for similar compounds involves:
- Inhibition of key enzymes involved in cancer metabolism.
- Induction of apoptosis in malignant cells through the activation of caspases and other apoptotic pathways.
In vitro assays typically use the MTT assay to measure cell viability post-treatment with the compound, providing insights into its cytotoxic potential. For example, studies have shown that certain thiosemicarbazone derivatives can inhibit cell invasion and proliferation significantly at low concentrations .
Case Studies and Research Findings
Although specific case studies on this compound are scarce, related compounds have been evaluated extensively:
Propriétés
IUPAC Name |
4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5S/c1-4-5-18-42-24-12-10-23(11-13-24)31(39)33-20-29-34-35-32(37(29)27-19-25(40-2)14-15-28(27)41-3)43-21-30(38)36-17-16-22-8-6-7-9-26(22)36/h6-15,19H,4-5,16-18,20-21H2,1-3H3,(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPHRRSHGPWRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














